molecular formula C13H16N2O2 B2822158 N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide CAS No. 2305315-91-5

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide

Cat. No. B2822158
CAS RN: 2305315-91-5
M. Wt: 232.283
InChI Key: PFWFOIIOUDOPJI-UHFFFAOYSA-N
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Description

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is involved in the regulation of gene expression through the addition of methyl groups to histone proteins, which can lead to the repression of certain genes. CPI-455 has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and solid tumors.

Mechanism of Action

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide targets the catalytic domain of EZH2, which is responsible for the addition of methyl groups to histone proteins. By inhibiting EZH2, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide prevents the repression of tumor suppressor genes and promotes the expression of genes involved in apoptosis and cell cycle regulation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In addition, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide in lab experiments include its selectivity for EZH2, its good pharmacokinetic properties, and its potential as a therapeutic agent for cancer. However, there are also limitations to using N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide and related compounds. One area of interest is the development of analogs with improved potency and selectivity for EZH2. Another area of interest is the identification of biomarkers that can predict response to N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide and other EZH2 inhibitors. In addition, there is ongoing research on the combination of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide with other cancer treatments, such as immunotherapy and targeted therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide in humans.

Synthesis Methods

The synthesis of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyanopyridine with cyclobutylmagnesium bromide to form 4-cyclobutylpyridine. This compound is then reacted with 2-bromoethyl prop-2-enoate to form the desired product, N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide. The synthesis of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.

Scientific Research Applications

N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide can inhibit the growth of lymphoma and solid tumors in vitro and in vivo. The mechanism of action of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide involves the inhibition of EZH2, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-[(2-cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)15-9-10-6-7-14-13(8-10)17-11-4-3-5-11/h2,6-8,11H,1,3-5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFOIIOUDOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-cyclobutoxypyridin-4-yl)methyl]prop-2-enamide

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